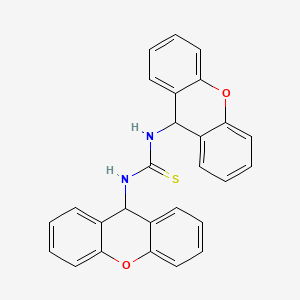![molecular formula C21H19Cl2NO5 B3614314 N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B3614314.png)
N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-3,4,5-trimethoxybenzamide
Descripción general
Descripción
N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-3,4,5-trimethoxybenzamide, commonly known as TFB-TM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. TFB-TM is a benzamide derivative that has been synthesized through a multi-step process. In
Mecanismo De Acción
The mechanism of action of TFB-TM is not fully understood. However, it has been suggested that TFB-TM exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. TFB-TM has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
TFB-TM has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. TFB-TM has also been found to reduce the production of inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In addition, TFB-TM has been shown to have antioxidant properties and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB-TM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and can be administered orally or intravenously. However, one limitation of TFB-TM is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of TFB-TM. One area of research is the development of TFB-TM as a potential anti-cancer drug. Further studies are needed to determine the efficacy of TFB-TM in animal models of cancer and to optimize its dosing and administration. Another area of research is the study of TFB-TM as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the mechanism of action of TFB-TM needs to be further elucidated to better understand its therapeutic properties.
Aplicaciones Científicas De Investigación
TFB-TM has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. TFB-TM has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO5/c1-26-18-8-12(9-19(27-2)20(18)28-3)21(25)24-11-14-5-7-17(29-14)15-6-4-13(22)10-16(15)23/h4-10H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSODMNPJGLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3614238.png)
![2-[(2,6-dichlorobenzyl)thio]-N-2-naphthylacetamide](/img/structure/B3614261.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3614270.png)
![N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3614281.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3614288.png)
![2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3614289.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B3614300.png)
![1-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3614306.png)
![3-(3-bromophenyl)-4-phenyl-5-{[2-(phenylsulfonyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B3614322.png)
![dimethyl 2-[(1-azepanylacetyl)amino]terephthalate](/img/structure/B3614329.png)
![3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3614336.png)

![N-{4-[(5-bromo-2-furoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3614343.png)
